Fmoc-Ser[GalNAc(Ac)3-|A-D]-OH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C32H36N2O13 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26-,27+,28-,29+,31-/m0/s1 |
InChI Key |
ORICVOOXZDVFIP-MIOLQQMZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Fundamental Significance of Fmoc Ser Galnac Ac 3 α D Oh in Glycobiology Research
Role as a Glycoamino Acid Building Block in Chemical Glycopeptide Synthesis
Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is a pivotal reagent in the chemical synthesis of O-glycopeptides, particularly through the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. thieme-connect.ded-nb.info The most versatile and common method for creating glycopeptides involves the use of pre-formed glycosylated amino acid building blocks like this one. thieme-connect.de This approach overcomes the challenges of introducing the carbohydrate moiety onto a completed peptide chain by first attaching the sugar to the amino acid, which is then incorporated into the growing peptide sequence. thieme-connect.de
The Fmoc group on the amino acid's N-terminus provides temporary protection and is readily removed under mild basic conditions, such as with piperidine, which is compatible with the acid-labile glycosidic bond. thieme-connect.de The acetyl groups on the GalNAc sugar moiety serve as protecting groups to prevent unwanted side reactions during peptide synthesis. These acetyl groups are typically removed in a final deprotection step after the full peptide chain has been assembled, often using a solution of hydrazine (B178648) monohydrate in methanol (B129727). d-nb.info
The incorporation of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH into the peptide sequence on the solid support is achieved using standard peptide coupling reagents. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common activating agent used to facilitate the formation of the peptide bond between the glycoamino acid and the growing peptide chain. d-nb.info This method has been successfully employed in the synthesis of complex glycopeptides, including fragments of the MUC1 protein, which is a significant target in cancer research. d-nb.info
Table 1: Key Features of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH in Glycopeptide Synthesis
| Feature | Description | Reference |
|---|---|---|
| Synthesis Strategy | Fmoc Solid-Phase Peptide Synthesis (SPPS) | thieme-connect.ded-nb.info |
| N-terminal Protection | Fluorenylmethyloxycarbonyl (Fmoc) | thieme-connect.de |
| Sugar Protection | Acetyl (Ac) groups | d-nb.info |
| Coupling Activation | Reagents like HATU | d-nb.info |
| Application | Synthesis of MUC1 glycopeptides and other O-glycopeptides | d-nb.info |
Mimicry of Mucin-Type O-Glycosylation and Tn Antigen Structures
The structure of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is specifically designed to mimic the initial and fundamental step of mucin-type O-glycosylation. This type of glycosylation is initiated by the attachment of N-acetylgalactosamine (GalNAc) to the hydroxyl group of a serine or threonine residue in a protein. This initial structure is known as the Tn antigen (GalNAcα1-O-Ser/Thr).
The Tn antigen is a simple mucin-type O-glycan that is often found to be overexpressed and exposed on the surface of cancer cells due to incomplete glycosylation. nih.gov This aberrant glycosylation is a hallmark of many cancers and makes the Tn antigen a tumor-associated carbohydrate antigen (TACA). By using Fmoc-Ser[GalNAc(Ac)3-α-D]-OH in peptide synthesis, researchers can create synthetic glycopeptides that present the Tn antigen in a defined context. nih.gov
These synthetic Tn antigen-containing glycopeptides are invaluable tools for a variety of applications in cancer research and immunology. They can be used to:
Develop and evaluate cancer vaccines designed to elicit an immune response against tumor cells displaying the Tn antigen.
Generate monoclonal antibodies that specifically recognize and target Tn-positive cancer cells.
Serve as probes to study the binding interactions between the Tn antigen and lectins or antibodies.
Investigate the influence of Tn antigen expression on the structure, stability, and function of proteins.
The ability to synthesize glycopeptides with a precisely placed Tn antigen allows for a systematic investigation of its role in cancer biology and as a target for immunotherapy. nih.gov
Contribution to Understanding Protein O-Glycosylation Functions and Dysregulation in Disease
The availability of synthetic glycopeptides, made possible by building blocks like Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, has significantly advanced our understanding of the functional roles of protein O-glycosylation and its links to disease. O-glycosylation is a critical post-translational modification that influences a wide range of biological processes, including protein folding, stability, trafficking, and cell-cell interactions.
Dysregulation of O-glycosylation pathways is implicated in numerous diseases, most notably cancer, but also in inflammatory and infectious diseases. The ability to synthesize specific glycopeptide sequences allows researchers to dissect the precise effects of glycosylation at specific sites within a protein. For example, studies using synthetic MUC1 glycopeptides have shed light on how glycosylation with the Tn antigen affects the proteolytic processing and immunogenicity of this important mucin.
Furthermore, these synthetic glycopeptides are crucial for developing diagnostic tools and therapeutic interventions. Fluorescently labeled glycopeptides containing GalNAcα1-O-Ser/Thr residues, for instance, serve as valuable immunological probes. The synthesis of glycopeptide fragments from proteins like the cysteine-rich secretory protein-1 (Crisp-1) has been used to explore the role of glycosylation in fertilization processes. nih.gov Circular dichroism studies on these synthetic glycopeptides can reveal how the presence of the sugar moiety impacts the peptide's conformation. nih.gov
Table 2: Research Applications of Synthetic Glycopeptides
| Research Area | Application of Synthetic Glycopeptides | Reference |
|---|---|---|
| Cancer Immunology | Development of cancer vaccines and immunotherapies targeting Tn antigen. | |
| Diagnostics | Creation of probes for the detection of aberrant glycosylation. | |
| Structural Biology | Study of the influence of glycosylation on peptide and protein conformation. | nih.gov |
| Cell Biology | Investigation of the role of O-glycans in protein trafficking and cell adhesion. | d-nb.info |
| Reproductive Biology | Elucidation of the function of glycosylation in fertilization. | nih.gov |
Synthetic Methodologies for Fmoc Ser Galnac Ac 3 α D Oh
Historical Development of Stereoselective Glycosylation Approaches for O-Glycosylated Serine Derivatives
The creation of the glycosidic bond between a carbohydrate and an amino acid is a central challenge in the synthesis of glycopeptides. springernature.com Each glycosylation reaction presents a unique set of challenges, necessitating extensive research to achieve the desired stereoselectivity and yield. springernature.com Early efforts in synthesizing O-linked glycopeptides were often hampered by low stereoselectivity in the crucial glycosylation step between the carbohydrate donor and the serine derivative. ndl.go.jp
The development of solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy revolutionized the field. springernature.com This advancement spurred the need for Fmoc-protected glycosylated amino acids that could be directly incorporated into growing peptide chains. springernature.com A primary focus has been the stereoselective formation of the α-linkage between N-acetylgalactosamine (GalNAc) and the hydroxyl group of serine or threonine, which is a common motif in O-linked glycans. nih.gov
Glycosyl Donor Strategies in Fmoc-Ser[GalNAc(Ac)3-α-D]-OH Synthesis
The choice of the glycosyl donor is a critical factor that dictates the efficiency and stereoselectivity of the glycosylation reaction. A variety of donor types have been utilized in the synthesis of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, each with its own set of advantages and limitations. tandfonline.com
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are highly reactive and widely used donors in carbohydrate chemistry. nih.govresearchgate.net Their activation under acidic conditions, often with catalysts like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF3·Et2O), facilitates the formation of the glycosidic bond. nih.govacs.org In 1995, a method was described that employed a 4,6-O-benzylidene-protected GalNAc trichloroacetimidate (B1259523) to achieve high α-stereoselectivity in the glycosylation of serine and threonine derivatives. tandfonline.com This approach effectively overcame the neighboring group participation of the N-acetyl group at the C-2 position, which would otherwise favor the formation of the β-anomer. tandfonline.com More recently, perchloric acid on silica (B1680970) (HClO4–SiO2) has been introduced as a user-friendly catalyst for activating trichloroacetimidate donors, showing enhanced α-selectivity compared to TMSOTf in the absence of neighboring group participation. nih.gov The direct O-glycosylation of amino acids bound to a solid support, such as TentaGel resin, using glycosyl trichloroacetimidates has also been shown to proceed in high yields. nih.govacs.org
Glycosyl Halides (e.g., Bromides, Fluorides)
Glycosyl halides, particularly bromides and fluorides, are another important class of glycosyl donors. nih.govuu.nl Their reactivity can be modulated by the nature of the halogen, with bromides generally being more reactive than fluorides. Activation is typically achieved using heavy metal salts or Lewis acids. acs.org For instance, mercury(II) bromide (HgBr2) has been used to promote the glycosylation of Fmoc-Ser-OCH2Ph with glycosyl bromides. acs.org The synthesis of the key glycosidic linkage between GalNAc and serine has been extensively studied using glycosyl bromides as donors. nih.gov While effective, a drawback of using some heavy metal promoters is their toxicity.
Thioglycosides and Selenoglycosides
Thioglycosides and, to a lesser extent, selenoglycosides, offer the advantage of being stable to a wide range of reaction conditions, allowing for more complex synthetic strategies. nih.gov They require activation by thiophilic or selenophilic promoters, such as iodine or various metal salts. uea.ac.uk The synthesis of S-glycoamino acid building blocks has been achieved in the solid phase by coupling a sugar 1-thiolate with an iodine-activated Fmoc-protected amino acid. nih.gov Phenylselenoglycosides have also been utilized as effective glycosyl donors. nih.gov Recently, photoredox catalysis has emerged as a mild method for activating selenoglycosides for the glycosylation of protected serine and threonine derivatives. csic.esacs.org
Glycosyl Acetates with Lewis Acid Catalysis (e.g., InBr3, Cu(OTf)2)
Glycosyl acetates are stable and readily available starting materials. nih.gov Their use as glycosyl donors requires activation by a Lewis acid. nih.gov Indium(III) bromide (InBr3) has been identified as a "minimally competent" Lewis acid that can catalytically promote glycosylation with sugar peracetates, leading to reduced side products compared to stronger Lewis acids. nih.govnih.gov This method has been successfully applied to the synthesis of Fmoc-serine and -threonine glycosides. nih.govmdpi.com
Copper(II) triflate (Cu(OTf)2) has also been employed as a catalyst for glycosylation using glycosyl acetates. researchgate.net A notable method reported in 2008 involved the reaction of commercially available 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose with Fmoc-Ser-OMe in the presence of ferric chloride (FeCl3), providing a rapid and efficient route to the desired glycoamino acid, albeit with moderate stereoselectivity. tandfonline.com More recent studies with Cu(OTf)2 have further explored its utility in synthesizing both α- and β-linked glycoamino acids. researchgate.netnih.govnih.gov
Table 1: Comparison of Lewis Acids in Glycosylation of Fmoc-Serine Derivatives This is an interactive table. You can sort and filter the data.
| Lewis Acid | Glycosyl Donor Type | Typical Conditions | Key Features |
|---|---|---|---|
| InBr3 | Glycosyl Acetate (B1210297) | Catalytic amount, reflux | Minimally competent, reduced side products |
| Cu(OTf)2 | Glycosyl Acetate | Catalytic amount, reflux | Can be stereodivergent depending on conditions |
| FeCl3 | Glycosyl Acetate | Stoichiometric, reflux | Convenient, low cost, moderate stereoselectivity |
| TMSOTf | Trichloroacetimidate | Catalytic amount, low temp | Highly reactive, moisture sensitive |
| HClO4-SiO2 | Trichloroacetimidate | Catalytic amount | User-friendly, enhanced α-selectivity |
Azidophenylselenylation of Galactal for Optimized Glycosyl Donor Preparation
A crucial step in many synthetic routes towards Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is the introduction of a nitrogen-containing group at the C-2 position of the galactose moiety, which is often an azide (B81097) (N3). The azidophenylselenylation (APS) of a protected galactal (a glycal derivative of galactose) offers a direct method to prepare 2-azido-2-deoxy-1-selenoglycosides. acs.orgresearchgate.netresearcher.life These selenoglycosides are versatile glycosyl donors. researchgate.net
Acyl Protecting Group Strategies for the GalNAc Moiety
In the synthesis of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, the strategic use of protecting groups on the N-acetylgalactosamine (GalNAc) moiety is critical. Acetyl (Ac) groups are the most frequently employed acyl protecting groups for the hydroxyl functions of the GalNAc sugar. thieme-connect.de This preference is due to several advantageous factors.
Firstly, acetyl groups are known to stabilize the glycosidic linkage, making it more resistant to the acidic conditions, such as trifluoroacetic acid (TFA), that are often used during the final cleavage of the peptide from the solid-phase resin. thieme-connect.denih.govnih.gov Peracetylation of the GalNAc moiety helps prevent premature hydrolysis during solid-phase peptide synthesis (SPPS). rsc.org Studies have shown that non-acetylated GalNAc derivatives can undergo significant degradation under standard coupling conditions, whereas their acetylated counterparts remain stable.
Secondly, the removal of acetyl groups can be achieved under mild basic and homogeneous conditions, such as treatment with sodium methoxide (B1231860) in methanol (B129727) or hydrazine (B178648) hydrate (B1144303) in DMF. thieme-connect.denih.govrsc.org This is compatible with the Fmoc-based SPPS strategy, where the base-labile Fmoc protecting group is used for the α-amino group of the amino acid. rsc.org It has been demonstrated that the cleavage of acetyl groups with a base does not cause epimerization of the amino acid. thieme-connect.de
While benzyl (B1604629) ethers have been explored as an alternative, offering high reactivity in glycosylation, their removal often requires conditions that are less compatible with standard Fmoc-SPPS. rsc.org Therefore, acetyl groups remain the protection of choice for the GalNAc hydroxyls in the synthesis of this building block. rsc.org The use of a 2-azidogalactose donor, which is later converted to the N-acetamido group, is another strategy that ensures high α-selectivity during the glycosylation step. researchgate.net
Serine Acceptor Considerations and Reactivity in Glycosylation
The choice and preparation of the serine acceptor are crucial for the successful glycosylation to form Fmoc-Ser[GalNAc(Ac)3-α-D]-OH. The hydroxyl group of the serine side chain acts as the nucleophile that attacks the anomeric center of the GalNAc donor. The reactivity of this hydroxyl group is influenced by several factors, including steric hindrance and the protecting groups on the serine's α-amino and carboxyl functionalities.
For instance, the use of a bulky tert-butyl (tBu) ether to protect the serine hydroxyl group has been reported to be resistant to glycosylation conditions. In contrast, the smaller side chain of serine, when compared to threonine, facilitates higher α-selectivity in the glycosylation reaction. Threonine derivatives often exhibit lower glycosylation efficiency due to the increased steric hindrance from the β-methyl group.
To enhance reactivity and solubility, the serine acceptor is often used as an ester derivative, such as a methyl or allyl ester. nih.govrsc.org While allyl esters have been used, they can lead to side products due to potential migration of the allyl group. rsc.orgrsc.org Methyl esters are often preferred as they can be orthogonally removed after glycosylation. nih.govrsc.org In some approaches, the Fmoc-protected serine with a free carboxylic acid is used directly in the glycosylation reaction. thieme-connect.de
The table below summarizes the impact of the amino acid acceptor on glycosylation efficiency, highlighting the higher yields and selectivity achieved with serine compared to threonine.
Optimization of Reaction Conditions for Yield and Stereoselectivity
Achieving high yield and, crucially, high α-stereoselectivity is a primary goal in the synthesis of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH. The optimization of various reaction parameters is essential to favor the formation of the desired α-anomer over the β-anomer. tandfonline.comnih.gov
Solvent Effects and Additives
The choice of solvent plays a significant role in the stereochemical outcome of the glycosylation. Dichloroethane (DCE) has been shown to favor the formation of the α-product more than less polar solvents like toluene. nih.govrsc.org In some optimized procedures, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been used instead of the more common N,N-dimethylformamide (DMF), leading to quantitative coupling with a smaller excess of the glycoamino acid. rsc.orgnih.gov
Additives are also employed to influence the reaction. Promoters such as copper(II) triflate (Cu(OTf)2) are used to catalyze the glycosylation. nih.govrsc.org The combination of diisopropylcarbodiimide (DIC) and Oxyma as activating agents in 2-MeTHF has proven remarkably effective, achieving quantitative coupling in a very short time. rsc.orgnih.gov
Temperature Control (e.g., Avoiding Microwave Heating for Side Reactions)
Temperature is a critical parameter that must be carefully controlled. While microwave heating can sometimes accelerate reactions, it has been shown to induce side reactions in this context. rsc.orgsemanticscholar.org Specifically, microwave heating can lead to the transfer of an acetyl group from the glycan to the N-terminal amino group of the peptide chain, resulting in a capped and undesired byproduct. rsc.orgnih.gov Therefore, avoiding microwave heating is crucial for a clean reaction. rsc.org Maintaining a low temperature, for example between -15°C and -10°C, is often necessary to minimize the formation of the β-anomer.
Stoichiometry of Reagents
The ratio of the glycosyl donor to the serine acceptor is another key factor to optimize. Using a large excess of the serine acceptor can sometimes lead to competing acetylation of the acceptor itself, as acetate is liberated from the donor. nih.gov Conversely, using a smaller excess of the precious glycoamino acid building block is economically desirable, especially in large-scale synthesis. rsc.orgnih.gov Optimized methods have achieved quantitative coupling using only 1.5 equivalents of the glycoamino acid. rsc.orgnih.gov The amount of promoter, such as Cu(OTf)2, also needs to be carefully controlled. nih.govresearchgate.net
The following table presents a summary of reaction conditions from a study exploring the stereodivergent synthesis of glycosylated amino acids, illustrating the impact of reaction time and stoichiometry on the product distribution.
Challenges in the Synthesis of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH and Related Building Blocks
The synthesis of this complex molecule is not without its difficulties. One of the primary challenges is controlling the stereochemistry at the anomeric center to exclusively obtain the α-isomer. nih.govrsc.org The formation of the undesired β-anomer is a common side reaction.
Purification of the final product can also be challenging. In some cases, the α- and β-anomers have identical Rf values in thin-layer chromatography, making their separation by column chromatography extremely difficult. nih.govrsc.orgresearchgate.net
Furthermore, side reactions can lower the yield and complicate the purification process. As mentioned earlier, the acetylation of the serine acceptor can compete with the desired glycosylation. nih.gov During solid-phase peptide synthesis using this building block, acetyl group migration from the sugar to the N-terminal amino group can occur, especially under microwave heating. rsc.orgnih.gov Another potential side reaction is the β-elimination of the O-glycosidic bond under basic conditions, although the acetyl protecting groups offer some stability against this. nih.govrsc.org Finally, the synthesis of O-glycopeptides often requires using an excess of the valuable glycoamino acid building blocks, which can be costly and inefficient, highlighting the need for highly optimized and economical synthetic routes. rsc.orgnih.gov
Application of Fmoc Ser Galnac Ac 3 α D Oh in Glycopeptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser[GalNAc(Ac)3-α-D]-OH
Solid-phase peptide synthesis (SPPS) is the predominant method for assembling glycopeptides using Fmoc-Ser[GalNAc(Ac)3-α-D]-OH. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, with the Fmoc group providing temporary protection of the α-amino group. thieme-connect.de The use of Fmoc chemistry is particularly advantageous for glycopeptide synthesis due to the mild basic conditions required for Fmoc group removal (typically with piperidine), which are compatible with the acid-sensitive glycosidic bonds and protecting groups on the carbohydrate moiety. thieme-connect.desemanticscholar.org
Building Block Approach for O-Glycopeptide Assembly
The most effective and widely used strategy for synthesizing O-glycopeptides is the building block approach. thieme-connect.de This method involves the pre-synthesis of the glycosylated amino acid, Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, which is then incorporated into the peptide chain like any other amino acid during SPPS. nih.govthieme-connect.de This approach circumvents the challenges of glycosylating a peptide after its assembly, a process that often leads to low yields and a mixture of products. thieme-connect.de
The Fmoc-Ser[GalNAc(Ac)3-α-D]-OH building block allows for the creation of glycopeptides that mimic the Tn Antigen, a structure significant in cancer research. sussex-research.com The acetyl groups on the GalNAc moiety serve as protecting groups during the synthesis. The use of these pre-formed building blocks has become so robust that it enables the synthesis of large collections of related glycopeptides for various research applications. thieme-connect.de
Scale-Up and Economic Considerations in SPPS
While SPPS is a powerful technique, the cost of Fmoc-protected glycoamino acids like Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is substantially higher than their non-glycosylated counterparts, making large-scale synthesis economically challenging. nih.gov The need to use these precious building blocks in excess to drive coupling reactions to completion further adds to the cost. nih.gov
Chemoenzymatic Synthesis of Glycopeptides Incorporating Fmoc-Ser[GalNAc(Ac)3-α-D]-OH
Chemoenzymatic methods offer a powerful route to complex glycopeptides by leveraging the strengths of both chemical and enzymatic synthesis. nih.govfrontiersin.org This approach typically involves the chemical synthesis of a peptide backbone containing a simple glycan, which is then elaborated by specific glycosyltransferases. nih.govnih.gov
The synthesis begins with the incorporation of a glycosylated amino acid cassette, such as Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov The acetyl protecting groups on the GalNAc moiety are stable during the peptide assembly. Following the completion of the peptide chain, the glycopeptide is cleaved from the solid support and the protecting groups on the glycan are removed. nih.gov This exposes the initial GalNAcα-Ser structure, known as the Tn antigen, which serves as a substrate for subsequent enzymatic glycosylation. nih.govnih.gov Glycosyltransferases are then used in solution to extend the glycan chain in a regio- and stereospecific manner, a task that is often challenging to achieve through purely chemical methods. nih.govnih.gov This combined strategy has been successfully employed in the synthesis of fragments of mucin-type glycoproteins. nih.gov
For instance, a glycopeptide containing the Tn antigen can be enzymatically galactosylated to form the T antigen (Core 1) or further extended to create more complex core structures like Core 2 and Core 3. nih.govnih.gov
Table 1: Key Enzymes in Glycan Elaboration
| Enzyme | Donor Substrate | Product Glycan Structure |
|---|---|---|
| Core 1 β1,3-Galactosyltransferase (T-synthase) | UDP-Gal | Galβ1-3GalNAcα-Ser/Thr (T antigen) |
| Core 2 β1,6-N-Acetylglucosaminyltransferase | UDP-GlcNAc | Galβ1-3(GlcNAcβ1-6)GalNAcα-Ser/Thr (Core 2) |
A significant advantage of the chemoenzymatic approach is the ability to introduce sialic acid residues with high specificity, a modification that is notoriously difficult to control chemically. nih.govacs.org Once the core glycan structures are established on the synthetic glycopeptide, sialyltransferases can be employed to add sialic acid in specific linkages. acs.org For example, recombinant sialyltransferases can be used to convert the Tn antigen to the sialyl-Tn antigen (Neu5Acα2-6GalNAcα-Ser/Thr) or the T antigen to the 2,3-sialyl-T antigen (Neu5Acα2-3Galβ1-3GalNAcα-Ser/Thr). acs.org
This strategy has been applied to the synthesis of glycopeptides from the tandem repeat domain of the MUC1 mucin, which are of interest for the development of cancer vaccines due to the aberrant glycosylation patterns, including overexpression of sialylated antigens, on cancer cells. acs.orgtandfonline.com
Table 2: Common Sialyltransferases in Glycopeptide Synthesis
| Enzyme | Donor Substrate | Resulting Sialylated Structure |
|---|---|---|
| ST6GalNAc-I | CMP-Neu5Ac | Neu5Acα2-6GalNAcα-Ser/Thr (Sialyl-Tn) |
Recent advancements have led to the development of automated platforms for chemoenzymatic glycopeptide synthesis. nih.govnih.govresearchgate.net These systems integrate a peptide synthesizer for the chemical assembly of the glycopeptide on a solid support with subsequent automated enzymatic extension of the glycan chains in an aqueous environment. nih.govresearchgate.net A key innovation in this area is the use of novel solid supports, such as amine-functionalized silica (B1680970) resins, that are compatible with both the organic solvents used in SPPS and the aqueous buffers required for enzymatic reactions. nih.govresearchgate.net
This automation streamlines the entire process, from peptide synthesis to glycan elaboration, making the production of complex glycopeptides more efficient and reproducible. nih.govnih.gov Such platforms have been successfully used to prepare Mucin 1 glycopeptides decorated with various important oligosaccharide epitopes. nih.gov
Strategies for Further Glycan Extension (e.g., Sialylation)
Chemical Ligation Techniques for Assembling Larger Glycopeptides
For the synthesis of larger glycoproteins, which are often beyond the practical limits of stepwise SPPS, chemical ligation techniques are employed. nih.govrsc.org These methods involve the coupling of smaller, fully unprotected peptide and glycopeptide fragments.
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. nih.gov The method involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov This reaction is highly specific and proceeds under mild, aqueous conditions, making it compatible with the presence of delicate glycan structures. nih.gov
To apply NCL to glycoprotein (B1211001) synthesis, glycopeptide thioesters are required. These can be prepared by incorporating a glycosylated amino acid like Fmoc-Ser[GalNAc(Ac)3-α-D]-OH into a peptide sequence that is then converted to a C-terminal thioester. The resulting glycopeptide thioester can then be ligated with another peptide fragment containing an N-terminal cysteine to assemble a larger glycoprotein. nih.gov
Fragment condensation is an alternative convergent strategy for synthesizing long glycopeptides. rsc.org This approach involves the coupling of two protected peptide fragments in solution or on a solid support. rsc.orgnih.gov While powerful, this method can be challenging due to the risk of racemization at the C-terminus of the activated fragment and potential side reactions. rsc.org
Careful selection of coupling reagents and reaction conditions is crucial for successful fragment condensation. nih.gov This strategy has been used to synthesize domains of complex glycoproteins, such as erythropoietin. nih.gov The use of pre-synthesized glycopeptide fragments, prepared using building blocks like Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, is integral to these convergent approaches. rsc.org
Conformational Analysis of Glycopeptides Containing O Glycosylated Serine
Impact of O-Glycosylation on Peptide Backbone Conformation
O-glycosylation at serine or threonine residues profoundly influences the local and global conformation of the peptide backbone. The introduction of a bulky, hydrophilic glycan, such as α-O-GalNAc, imparts significant conformational rigidity and can induce specific secondary structures. nih.govnih.gov
The primary effect of O-GalNAc glycosylation is the stiffening of the peptide backbone, leading to a more extended conformation. nih.govresearchgate.net This is in contrast to some other types of glycosylation, such as with β-D-glucose, which has been reported to increase α-helicity. researchgate.net The extended structure in α-O-GalNAc glycopeptides is stabilized by intramolecular interactions, including hydrogen bonds between the N-acetyl group of the GalNAc sugar and the peptide backbone. nih.govfrontiersin.org For instance, a hydrogen bond can form between the amide proton of the GalNAc N-acetyl group and the carbonyl oxygen of the glycosylated amino acid. nih.govfrontiersin.org
This conformational ordering is particularly significant in mucins, where dense clusters of O-glycans contribute to the characteristic extended, rod-like structure of these proteins. nih.govnih.gov This extended conformation is crucial for the function of mucins, such as providing protection against proteolysis and contributing to the mechanical properties of tissues. nih.gov Studies on glycopeptides from the MUC1 tandem repeat have shown that glycosylation affects the conformational equilibrium near the glycosylated residue. oup.comnih.gov The attachment of α-O-GalNAc can stabilize a β-like extended backbone structure, a feature that is less pronounced or absent in non-glycosylated counterparts. researchgate.net
The degree of conformational change can also depend on the specific location and density of glycosylation. nih.gov For example, glycosylation at consecutive threonine residues in MUC5AC has a remarkable impact on stabilizing an extended structure. researchgate.net In contrast, a single glycan may have a more localized effect. researchgate.net The interplay between the glycan and the peptide is a dynamic process, with evidence suggesting that bridging water molecules can also play a role in stabilizing specific conformations. frontiersin.org
Spectroscopic Techniques for Conformational Studies (e.g., NMR, CD)
Spectroscopic methods are indispensable tools for elucidating the three-dimensional structures of glycopeptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about glycopeptide conformation. Key NMR parameters used in these studies include:
Nuclear Overhauser Effects (NOEs): These effects identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. In glycopeptides, NOEs between the sugar protons and the peptide backbone protons offer direct evidence of their spatial proximity and interaction. pnas.org For example, an NOE between the N-acetyl group of GalNAc and the amide proton of the attached serine or threonine is indicative of a specific, compact conformation. pnas.orgacs.org
Vicinal Coupling Constants (³J): The magnitude of ³J-couplings, such as ³JNH-CαH, is related to the dihedral angle (φ) of the peptide backbone via the Karplus equation. Larger ³JNH-CαH values (typically > 8 Hz) are indicative of a more extended, β-strand-like conformation, while smaller values suggest helical or turn structures. nih.govnih.gov Studies have consistently shown that α-O-GalNAc glycosylation leads to larger backbone coupling constants compared to non-glycosylated peptides, confirming a shift towards a more extended arrangement. nih.gov
Chemical Shifts: The chemical shifts of backbone protons (e.g., Hα) are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of ordered structures like helices or extended strands. researchgate.net
The following table summarizes representative NMR data comparing glycosylated and non-glycosylated peptides, highlighting the structural impact of O-glycosylation.
| Parameter | Non-Glycosylated Peptide | α-O-GalNAc Glycopeptide | Conformational Implication |
| ³JNH-CαH Coupling Constant | Smaller values | Larger values nih.gov | Shift to a more extended backbone conformation. |
| Hα Chemical Shift | Closer to random coil values | Significant deviation from random coil values researchgate.net | Induction of a defined secondary structure. |
| Sugar-Peptide NOEs | Absent | Present between GalNAc N-acetyl group and peptide backbone pnas.orgacs.org | Close interaction and defined orientation between the glycan and peptide. |
Computational Methods for Structural Elucidation (e.g., Molecular Dynamics Simulations)
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools that complement experimental data from NMR and CD spectroscopy. MD simulations provide a dynamic, atomistic view of glycopeptide behavior in solution, allowing for the exploration of conformational landscapes and the energetics of different structures. nih.govnih.gov
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The development of specialized carbohydrate force fields (e.g., within CHARMM and GLYCAM) has been crucial for the accurate modeling of glycoproteins. nih.gov These force fields now include parameters for the covalent linkage between the carbohydrate and the amino acid side chain. nih.gov
These simulations can:
Refine Experimental Structures: MD can be used to refine structures derived from NMR data, providing a more complete picture of the conformational ensemble. oup.com
Predict Conformational Preferences: Simulations can predict the most stable conformations of glycopeptides and identify key stabilizing interactions, such as intramolecular hydrogen bonds between the sugar and the peptide backbone. frontiersin.orgnih.gov
Analyze Dynamic Behavior: Unlike static experimental structures, MD provides insight into the flexibility and motions of the glycopeptide, revealing how glycosylation restricts the conformational freedom of the peptide backbone. frontiersin.org
Explain Experimental Observations: Simulations can help rationalize experimental findings. For example, MD can show why α-linked GalNAc induces a more rigid and extended structure compared to its β-linked counterpart by revealing differences in steric hindrance and hydrogen bonding patterns. nih.gov
Studies combining MD simulations with NMR have demonstrated that α-O-GalNAc glycosylation forces the peptide backbone into an extended conformation, which is often stabilized by hydrogen bonding between the GalNAc N-acetyl group and the peptide. frontiersin.orgnih.gov These computational approaches are essential for understanding the complex interplay of forces that govern the structure and dynamics of glycopeptides. researchgate.net
Specific Conformational Effects in Mucin-Derived Glycopeptides
Mucins are large, heavily O-glycosylated proteins that form the protective mucus layers in the body. Their structure and function are intrinsically linked to the dense clusters of O-glycans attached to serine and threonine residues in their tandem repeat domains. nih.govoup.com The addition of α-O-GalNAc, the first sugar in most mucin-type O-glycans, has a profound and defining effect on mucin conformation.
The primary conformational effect of O-glycosylation in mucin-derived peptides is the induction and stabilization of a stiff, extended backbone structure. nih.govresearchgate.net This "scaffolding" effect of the glycans prevents the peptide core from folding into globular domains and instead promotes a rod-like architecture. nih.gov This extended conformation is critical for the physiological functions of mucins, including:
Proteolytic Resistance: The glycan shield and the extended structure make the peptide core less accessible to proteases, enhancing the stability of the mucin. nih.gov
Water Retention: The hydrophilic glycans can hold large amounts of water, contributing to the viscoelastic properties of mucus.
Cell-Surface Interactions: The presentation of specific carbohydrate antigens on this extended scaffold is crucial for cell-cell recognition, signaling, and pathogen binding. nih.gov
NMR and computational studies on glycopeptides from the MUC1 tandem repeat, a well-studied mucin, have provided detailed insights. These studies show that glycosylation with α-O-GalNAc at specific threonine residues leads to distinct structural propensities, stabilizing local extended conformations. oup.comnih.gov The density of glycosylation is also a key factor; incrementally adding glycans to a peptide cluster enhances the rigidity of the motif. nih.gov This rigidity arises from an increase in both hydrogen bonding and hydrophobic interactions between the GalNAc residues and the peptide backbone. nih.gov The specific conformation of glycosylated motifs can even create unique cancer neoepitopes when glycosylation is incomplete, as seen in MUC2. unirioja.es
Influence on Proline Isomerization in Serine-Proline Motifs
The Ser-Pro motif is a common sequence in proteins, and the peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two isomers, known as proline isomerization, can be a rate-limiting step in protein folding and can act as a molecular switch in biological processes.
The influence of O-glycosylation on a serine residue immediately preceding a proline (the Ser-Pro motif) has been a subject of investigation. It was hypothesized that the bulky glycan might sterically influence the cis/trans equilibrium, potentially stabilizing one form over the other.
However, NMR studies on glycopeptides containing the α-O-GalNAc-Ser-Pro sequence have shown that glycosylation does not significantly stabilize a cis proline conformation. nih.gov In one study, a series of peptides and glycopeptides were analyzed, and unlike a Tyr-Pro sequence which showed a cis conformation, no signals corresponding to a cis proline were detected in the spectra of glycopeptides with either β-linked GlcNAc or α-linked GalNAc on the serine preceding proline. nih.gov This finding suggests that while O-glycosylation dramatically alters the backbone conformation of the glycosylated residue itself, it does not necessarily impose a strong preference for the cis isomer of the subsequent X-Pro peptide bond. tandfonline.com
In contrast, other studies on the hinge region of immunoglobulin A1 (IgA1), which is rich in Ser-Pro-Thr motifs, found that O-glycosylation of serine/threonine residues reduced the population of the cis conformer for proline residues located on the C-terminal side of the glycosylation site. acs.org The cis/trans ratio for these prolines decreased from around 9-10% in the unglycosylated peptide to 2-3% upon glycosylation. acs.org
Investigation of Glycosyltransferases and Glycosylation Pathways Using Fmoc Ser Galnac Ac 3 α D Oh Derived Glycopeptides
Substrate Specificity Studies of Polypeptide N-Acetylgalactosaminyltransferases (GalNAc-Ts)
Mucin-type O-glycosylation is a widespread post-translational modification initiated by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). nih.govaginganddisease.org In humans, this family comprises up to 20 distinct isozymes that catalyze the transfer of N-acetylgalactosamine (GalNAc) from the sugar donor UDP-GalNAc to the hydroxyl group of serine or threonine residues on target proteins. nih.gov This initial step is critical as it dictates the specific sites of O-glycan attachment, which can subsequently be elongated into more complex structures.
Glycopeptides synthesized using Fmoc-Ser[GalNAc(Ac)3-α-D]-OH and its threonine counterpart are vital for dissecting the substrate specificities of these closely related GalNAc-T isozymes. nih.gov Studies with libraries of synthetic glycopeptides have revealed that the isozymes possess both shared and unique specificities determined by the peptide sequence surrounding the acceptor site, as well as by the presence of nearby existing GalNAc residues. nih.govnih.gov
Research has demonstrated that the selection of glycosylation sites involves two primary modes: recognition of a confined peptide sequence by the enzyme's catalytic domain, and a concerted recognition mechanism where the catalytic domain binds the acceptor site while a separate lectin domain binds to an adjacent, previously attached GalNAc moiety. nih.gov Furthermore, investigations using charged peptide libraries have shown that electrostatic interactions play a significant role. Different GalNAc-T isozymes exhibit distinct preferences for peptides with flanking positive or negative charges, a characteristic that correlates with the enzyme's own electrostatic surface potential and influences how substrates are oriented for catalysis. nih.govnih.gov This highlights that the enzymes recognize more extended surfaces on their substrates than just the immediate residues around the glycosylation site. nih.gov
Table 1: Factors Influencing GalNAc-T Substrate Specificity
| Specificity Factor | Description | Research Finding |
|---|---|---|
| Peptide Sequence | The amino acid sequence immediately surrounding the Ser/Thr acceptor site (typically +/- 3-5 residues). | Different isozymes (e.g., GalNAc-T1, -T2, -T3) show unique preferences for specific peptide sequences. nih.govmerckmillipore.com |
| Prior Glycosylation | The presence of a "follow-up" GalNAc on a nearby Ser/Thr residue. | The lectin domain of some GalNAc-Ts (e.g., GalNAc-T4) recognizes existing GalNAc residues, enhancing binding and activity at adjacent sites. nih.gov |
| Flanking Charges | The net charge of amino acid residues flanking the core acceptor sequence. | Isozymes exhibit varied preferences for net positive, negative, or specific combinations of N- and C-terminal charges, governed by the enzyme's surface electrostatics. nih.govnih.gov |
| Lectin Domain Selectivity | The intrinsic ability of the lectin domain to bind specific glycopeptide sequences. | The lectin domains of GalNAc-T1, -T2, -T3, and -T4 were found to bind different subsets of glycopeptides, adding another layer of regulatory complexity. nih.gov |
Chemoenzymatic Tools for Elucidating Glycosyltransferase Function
Chemoenzymatic synthesis represents a powerful strategy that merges the precision of chemical synthesis with the high selectivity of enzymatic reactions. Glycopeptides derived from Fmoc-Ser[GalNAc(Ac)3-α-D]-OH are central to this approach. The process typically begins with the chemical synthesis of a defined glycopeptide via SPPS, which incorporates the glycosylated amino acid at a specific position. tandfonline.comresearchgate.net This initial, relatively simple glycopeptide then serves as a substrate for one or more glycosyltransferases, which enzymatically extend the glycan chain to create more complex and biologically relevant structures. nih.gov
This methodology is invaluable for several reasons. It allows for the production of homogeneous glycopeptides with complex glycans that are difficult to achieve by purely chemical methods or through isolation from natural sources. These well-defined molecules can then be used to:
Probe Enzyme Specificity: By presenting a uniform substrate to a glycosyltransferase, its precise activity and requirements can be determined. For instance, synthetic glycopeptides from the MUC1 protein sequence were treated with ST6GalNAc1, revealing that the enzyme prefers to glycosylate threonine residues over serine residues within that specific peptide context. nih.gov
Expand Glycopeptide Libraries: A single chemically synthesized glycopeptide can be the starting point for generating a diverse library of more complex structures by using a panel of different glycosyltransferases. nih.gov
Investigate Biological Function: Homogeneously glycosylated peptides are used to study how specific glycan structures mediate biological events, such as the role of MUC1 glycosylation in cell adhesion. researchgate.net
For example, a glycopeptide containing GalNAc can be synthesized and then treated with T-synthase (core 1 β3-galactosyltransferase) and UDP-Galactose to add a galactose, forming the Core 1 structure (T antigen). nih.govglpbio.com This product can be further modified by other enzymes, such as sialyltransferases, to build even more elaborate glycans. tandfonline.com
Table 2: Example of a Chemoenzymatic Workflow for Glycopeptide Synthesis
| Step | Method | Starting Material(s) | Product | Purpose |
|---|---|---|---|---|
| 1. Chemical Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, other Fmoc-amino acids | Peptide with a single, protected GalNAc-Ser (Tn antigen mimic) | Create a defined starting glycopeptide. unirioja.es |
| 2. Enzymatic Elongation (Galactosylation) | Enzymatic reaction with T-synthase | Tn-glycopeptide, UDP-Galactose | Glycopeptide with Core 1 structure (T antigen) | Study T-synthase activity; create a substrate for the next step. nih.gov |
| 3. Enzymatic Elongation (Sialylation) | Enzymatic reaction with a sialyltransferase | Core 1 glycopeptide, CMP-NeuAc | Glycopeptide with sialyl-T antigen | Elucidate sialyltransferase specificity; generate a complex, biologically relevant glycopeptide. tandfonline.com |
Development of Glycosyltransferase Inhibitors
Given the central role of glycosyltransferases (GTs) in biosynthesis and their implication in diseases like cancer and infection, they are attractive targets for drug discovery. rsc.org Small molecule inhibitors of GTs are sought after as both chemical tools to study glycosylation and as potential therapeutic leads. rsc.orguea.ac.uk The development of these inhibitors often relies on mimicking the enzyme's natural substrates.
A primary strategy for designing GT inhibitors is the creation of substrate analogues. These can be categorized as:
Donor Analogues: Molecules that mimic the activated sugar donor, such as UDP-GalNAc. researchgate.net
Acceptor Analogues: Molecules that mimic the peptide or carbohydrate acceptor. rsc.org Glycopeptides synthesized from Fmoc-Ser[GalNAc(Ac)3-α-D]-OH can serve as the foundational structure for developing acceptor-based inhibitors.
While single-substrate analogues can be effective, they often have limitations in potency or selectivity. rsc.org A more advanced and often more potent approach is the design of bisubstrate analogue inhibitors . These molecules covalently link a donor analogue and an acceptor analogue into a single compound. rsc.orgnih.gov The rationale is that such a molecule can simultaneously occupy both the donor and acceptor binding sites on the enzyme, mimicking the transition state of the glycosyl-transfer reaction and leading to much tighter binding and more potent inhibition. nih.gov For example, a bisubstrate analogue for α(1→2)-fucosyltransferase, which linked a GDP donor mimic to a galactose acceptor mimic, was shown to be a competitive inhibitor with Ki values in the low micromolar range, demonstrating the effectiveness of this strategy. nih.gov
Table 3: Comparison of Glycosyltransferase Inhibitor Types
| Inhibitor Type | Description | Advantage | Disadvantage |
|---|---|---|---|
| Donor Analogue | Mimics the sugar-nucleotide donor (e.g., UDP-Gal). | Generally higher affinity for the enzyme than acceptor analogues. researchgate.net | Often lack selectivity as many GTs use the same donor. griffith.edu.au |
| Acceptor Analogue | Mimics the glycopeptide or carbohydrate substrate. | Can be highly selective for a specific GT. rsc.org | Often exhibit lower potency (millimolar range). rsc.org |
| Bisubstrate Analogue | Covalently links donor and acceptor mimics into one molecule. | Potentially high potency and high selectivity. rsc.orgnih.gov | Rational design can be hampered by a lack of structural data for the enzyme's ternary complex. rsc.org |
O-GlcNAc transferase (OGT) is a unique and essential enzyme that catalyzes the attachment of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of thousands of proteins within the nucleus and cytoplasm. acs.orgnih.gov This dynamic modification, known as O-GlcNAcylation, is a key cellular regulator, acting as a nutrient sensor and modulating transcription, signaling, and many other processes. nih.govashpublications.org Dysregulation of OGT is implicated in cancer, diabetes, and neurodegenerative diseases. acs.org
The principles learned from developing inhibitors for mucin-type GTs are applicable to OGT. Bisubstrate analogue inhibitors have been developed for OGT by linking a UDP donor moiety to a peptide acceptor sequence. griffith.edu.au These inhibitors are designed to provide high affinity and selectivity for OGT over other enzymes. griffith.edu.au Modulating OGT activity with such inhibitors is a promising therapeutic strategy. For instance, increasing O-GlcNAc levels through the inhibition of the corresponding removal enzyme, O-GlcNAcase (OGA), has shown beneficial effects in models of tauopathy. researchgate.net The development of specific OGT inhibitors provides a complementary tool to dissect the complex roles of O-GlcNAcylation in health and disease. griffith.edu.auacs.org
Substrate Analogues and Bisubstrate Analogue Inhibitors
Understanding Aberrant Glycosylation in Biological Systems
Aberrant glycosylation, a change in the normal synthesis of glycan structures on proteins and lipids, is a hallmark of many diseases, most notably cancer. d-nb.info In cancer cells, the O-glycosylation pathways are often altered, leading to the expression of truncated, incomplete glycans on the cell surface. These structures are known as tumor-associated carbohydrate antigens (TACAs). sussex-research.comsussex-research.com
Fmoc-Ser[GalNAc(Ac)3-α-D]-OH is a critical reagent for studying this phenomenon because it enables the precise chemical synthesis of glycopeptides that mimic these TACAs. unirioja.es One of the simplest and most common TACAs is the Tn antigen, which consists of a single GalNAcα1-O-Ser/Thr. sussex-research.commedchemexpress.com Its appearance results from the incomplete extension of the O-glycan chain. glpbio.com
By synthesizing glycopeptides containing the Tn antigen and other TACAs using building blocks like Fmoc-Ser[GalNAc(Ac)3-α-D]-OH, researchers can:
Develop Cancer Vaccines: Synthetic TACAs can be used as immunogens to stimulate an immune response against cancer cells that display these antigens on their surface. sussex-research.com
Generate Diagnostic Tools: The synthetic glycopeptides can be used to produce monoclonal antibodies that specifically recognize and bind to TACAs, enabling the development of diagnostic tests to detect cancer. sussex-research.com
Create Targeted Therapies: Antibodies raised against specific TACAs can be used to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissue. sussex-research.comsussex-research.com
Elucidate Biological Roles: These molecular probes help researchers study how aberrant glycosylation contributes to tumor growth, immune evasion, and metastasis. sussex-research.com
Table 4: Key Tumor-Associated Carbohydrate Antigens (TACAs) and Their Significance
| TACA | Structure | Associated Diseases | Research Application using Synthetic Analogues |
|---|---|---|---|
| Tn Antigen | GalNAcα1-O-Ser/Thr | Overexpressed in a majority of human carcinomas, including breast, colon, and prostate cancer. glpbio.comsussex-research.com | Target for cancer vaccines and development of diagnostic/therapeutic antibodies. sussex-research.comsussex-research.commedchemexpress.com |
| Sialyl-Tn (STn) Antigen | Neu5Acα2-6GalNAcα1-O-Ser/Thr | Associated with poor prognosis and metastasis in several cancers, including ovarian and gastric cancer. | Used to study immune response and develop targeted therapies. unirioja.es |
| T Antigen (Core 1) | Galβ1-3GalNAcα1-O-Ser/Thr | Found in many carcinomas; its expression indicates a block in further glycan elongation. glpbio.com | Used as a vaccine component and a tool to study the T-synthase enzyme system in cancer. glpbio.com |
Advanced Research Applications and Future Directions in Glycoscience
Development of Glycopeptide-Based Probes and Tools for Biological Studies
The chemical synthesis of glycopeptides using building blocks like Fmoc-Ser[GalNAc(Ac)3-α-D]-OH provides researchers with indispensable tools to explore the multifaceted functions of glycans. wikipedia.org These synthetic glycopeptides act as molecular probes to investigate carbohydrate-protein and carbohydrate-carbohydrate interactions, which are central to cellular communication, protein folding, and immune responses. researchgate.netrsc.org
The ability to create homogenous glycopeptides with defined glycan structures is a significant advantage over the heterogeneous mixtures isolated from natural sources. rsc.orgtandfonline.com This homogeneity is crucial for elucidating the specific roles of individual glycan structures in biological recognition events. For instance, synthetic glycopeptide probes have been instrumental in studying the binding specificities of lectins and antibodies, and in identifying the glycan determinants that govern protein-glycan interactions. The use of Fmoc-protected amino acids is common in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of glycopeptides. frontiersin.orgspringernature.com This methodology facilitates the creation of libraries of glycopeptides with systematic variations in their peptide sequence and glycan structure, enabling comprehensive structure-activity relationship studies. wikipedia.org
Application in Cancer Research and Immunotherapy through TACA Mimicry
A pivotal application of Fmoc-Ser[GalNAc(Ac)3-α-D]-OH lies in the synthesis of molecules that mimic Tumor-Associated Carbohydrate Antigens (TACAs). sussex-research.com TACAs are carbohydrate structures that are aberrantly expressed on the surface of cancer cells and play a role in tumor progression and metastasis. sussex-research.comworldscientific.com The Tn antigen (GalNAcα1-O-Ser/Thr) is one of the simplest and most fundamental TACAs, and its presence is a hallmark of many cancers. nih.gov
By incorporating Fmoc-Ser[GalNAc(Ac)3-α-D]-OH into synthetic peptides, researchers can create glycopeptides that mimic the Tn antigen. sussex-research.com These synthetic TACA mimics are invaluable tools in cancer research for several reasons:
Studying TACA-mediated processes: They can be used to investigate the roles of TACAs in cell adhesion, signaling, and immune evasion. mdpi.com
Developing TACA-targeting therapies: They serve as antigens to generate monoclonal antibodies that can specifically target and kill cancer cells.
Probing the immune response: They help in understanding how the immune system recognizes and responds to cancer-associated glycans. mdpi.com
The poor immunogenicity of natural TACAs presents a significant challenge for vaccine development. mdpi.com Synthetic glycopeptides that mimic TACAs can be conjugated to carrier proteins or adjuvants to enhance their immunogenicity and elicit a more robust anti-tumor immune response. nih.gov
Development of Cancer Vaccines and Diagnostics
The synthesis of glycopeptides that mimic TACAs, such as the Tn antigen, is a cornerstone of modern cancer vaccine design. nih.gov These synthetic antigens can be used to immunize patients, with the goal of inducing an immune response against their own tumors. unirioja.esunirioja.es The use of well-defined synthetic glycopeptides ensures the generation of a highly specific immune response against the targeted TACA. nih.gov
Several strategies are being explored to improve the efficacy of glycopeptide-based cancer vaccines:
Multivalent presentation: Displaying multiple copies of the TACA mimic on a carrier molecule can lead to a stronger immune response.
Chemical modifications: Introducing unnatural amino acids or modifications to the glycan structure can improve the stability and immunogenicity of the vaccine candidate. unirioja.esacs.org
In addition to vaccines, synthetic glycopeptides are also crucial for the development of cancer diagnostics. unirioja.es They can be used as capture agents in immunoassays to detect the presence of anti-TACA antibodies in patient serum, which can be a valuable biomarker for cancer diagnosis and prognosis.
Engineering of Carbohydrate-Coated Proteins
The ability to synthesize glycopeptides with defined structures opens up possibilities for the engineering of carbohydrate-coated proteins with novel properties. By incorporating synthetic glycopeptides into larger protein scaffolds, researchers can create glycoproteins with tailored glycosylation patterns. This approach has several potential applications:
Improving therapeutic protein stability: Glycosylation can protect proteins from degradation and improve their pharmacokinetic properties.
Modulating protein function: The glycan portion of a glycoprotein (B1211001) can influence its biological activity, and by engineering the glycosylation, it may be possible to fine-tune protein function. acs.orgresearchgate.net
Targeting proteins to specific cells or tissues: Glycans can act as ligands for specific receptors, and by attaching the appropriate glycans, proteins can be targeted to specific locations in the body.
The development of methods for the site-specific incorporation of synthetic glycopeptides into proteins is an active area of research. Techniques such as native chemical ligation and expressed protein ligation have shown promise for the construction of engineered glycoproteins.
Addressing Challenges in Synthetic Glycopeptide Production for Research Applications
Despite significant progress, the chemical synthesis of glycopeptides remains a challenging endeavor. researchgate.netnih.gov Several hurdles must be overcome to make these important molecules more accessible for research applications:
Stereoselective glycosylation: The formation of the glycosidic bond between the sugar and the amino acid must be carefully controlled to obtain the desired stereochemistry. tandfonline.com
Protecting group strategies: A complex series of protecting and deprotecting steps is required to ensure that only the desired reactions occur. researchgate.net
Scale-up of production: Producing the quantities of glycopeptides needed for preclinical and clinical studies can be a significant manufacturing challenge.
Researchers are actively developing new synthetic methods to address these challenges. nih.gov The development of more efficient and stereoselective glycosylation reactions, orthogonal protecting group strategies, and improved solid-phase synthesis protocols are key areas of focus. Automated synthesis platforms are also being developed to streamline the production of glycopeptides. mdpi.com Overcoming these synthetic hurdles will be crucial for fully realizing the potential of glycopeptides in glycoscience and medicine.
Q & A
Q. What are the standard synthetic protocols for Fmoc-Ser[GalNAc(Ac)3-α-D]-OH in glycopeptide synthesis?
The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Coupling conditions : Use 2.5 equivalents of the glycosylated amino acid with HBTU as the coupling reagent to ensure high efficiency while minimizing waste of the expensive building block .
- Deprotection : After assembly, cleavage from the resin is performed with 95% TFA to remove side-chain protections. Subsequent glycan deprotection (e.g., acetyl groups) uses mild bases like NaOMe to avoid β-elimination .
- Purification : Reverse-phase HPLC and mass spectrometry (MS) are critical for verifying purity and identity .
Q. How should Fmoc-Ser[GalNAc(Ac)3-α-D]-OH be stored to maintain stability?
- Temperature : Store at –20°C in a desiccator to prevent hydrolysis and oxidation .
- Light sensitivity : Protect from light using amber vials, as UV exposure can degrade the acetylated glycan .
- Solubility : Prepare stock solutions in anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used .
Q. What analytical methods are recommended for characterizing this compound?
- HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity and detect epimerization byproducts .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms molecular weight and glycan integrity .
- NMR : 1H/13C NMR resolves glycan anomeric configurations (α/β) and acetyl group positions .
Advanced Research Questions
Q. How can epimerization during SPPS be minimized when using Fmoc-Ser[GalNAc(Ac)3-α-D]-OH?
Epimerization at the serine α-carbon is influenced by:
- Coupling reagents : HBTU or PyBOP reduces racemization compared to HATU, as shown in studies comparing Fmoc-Ser derivatives .
- Temperature : Perform couplings at 0–4°C to slow oxazolone intermediate formation, which drives epimerization .
- Monitoring : Use analytical HPLC to detect epimeric peaks; adjust reaction times if >5% epimerization is observed .
Q. What mechanistic insights support its role as an O-glycan biosynthesis inhibitor?
Fmoc-Ser[GalNAc(Ac)3-α-D]-OH competitively inhibits GalNAc-transferases by mimicking the natural substrate (UDP-GalNAc). Key evidence includes:
- Enzyme assays : IC50 values in µM range against recombinant GalNAc-T isoforms .
- Structural studies : Molecular docking shows the acetylated glycan occupies the enzyme’s active site, blocking UDP-GalNAc binding .
- Cellular models : Reduces mucin-type O-glycosylation in cancer cell lines, validated by lectin staining .
Q. How does glycosylation at serine impact glycopeptide conformational dynamics?
- Steric effects : The bulky GalNAc(Ac)3 group restricts backbone flexibility, favoring β-turn or polyproline II helices in CD spectroscopy .
- Hydrogen bonding : The acetylated glycan stabilizes specific conformations via interactions with adjacent residues, as seen in NMR studies .
- Biological implications : Altered conformations affect receptor binding—e.g., reduced affinity for galectin-3 compared to non-acetylated analogs .
Q. How should researchers resolve contradictions in reported coupling efficiencies of glycosylated serines?
Discrepancies in coupling rates (e.g., Fmoc-Ser[GalNAc(Ac)3-α-D]-OH vs. Fmoc-Thr analogs) arise from:
- Steric hindrance : Threonine’s methyl group further reduces reactivity compared to serine, as shown in kinetic studies .
- Solvent systems : DMF/DCM mixtures improve solubility of glycosylated residues, enhancing coupling yields .
- Validation : Replicate experiments with internal standards (e.g., Fmoc-Ala-OH) to normalize reaction efficiencies across labs .
Methodological Recommendations
- Optimized SPPS workflow : Pre-activate glycosylated amino acids for 1–2 minutes before coupling to minimize side reactions .
- Quality control : Batch-to-batch variability in acetyl group positioning requires rigorous NMR validation before use in sensitive assays .
- Biological assays : Pair inhibition studies with glycan-specific antibodies (e.g., Vicia villosa lectin) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
